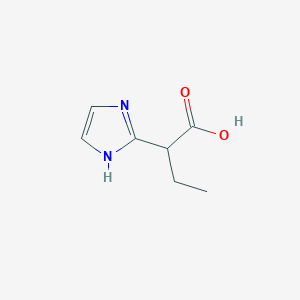
2-(1H-imidazol-2-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-imidazol-2-yl)butanoic acid is a compound that features an imidazole ring, a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazole derivatives, including 2-(1H-imidazol-2-yl)butanoic acid, typically involves the cyclization of amido-nitriles or the reaction of triazoles with nitriles under specific conditions. For instance, a nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization can yield disubstituted imidazoles .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve scalable processes that ensure high yield and purity. These methods may include the use of automated reactors and continuous flow systems to optimize reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-(1H-imidazol-2-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce halogenated imidazole derivatives .
Scientific Research Applications
2-(1H-imidazol-2-yl)butanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent in drug development.
Industry: Utilized in the production of materials with specific properties, such as catalysts and sensors.
Mechanism of Action
The mechanism of action of 2-(1H-imidazol-2-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and cellular processes. Additionally, its ability to form hydrogen bonds and π-π interactions contributes to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(1H-imidazol-2-yl)butanoic acid include other imidazole derivatives such as:
- 1H-imidazole-4-carboxylic acid
- 2-(1H-imidazol-1-yl)acetic acid
- 2-(1H-imidazol-1-yl)propanoic acid
Uniqueness
What sets this compound apart is its specific substitution pattern on the imidazole ring, which can influence its reactivity and biological activity. This unique structure allows it to interact differently with molecular targets compared to other imidazole derivatives .
Properties
Molecular Formula |
C7H10N2O2 |
|---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
2-(1H-imidazol-2-yl)butanoic acid |
InChI |
InChI=1S/C7H10N2O2/c1-2-5(7(10)11)6-8-3-4-9-6/h3-5H,2H2,1H3,(H,8,9)(H,10,11) |
InChI Key |
MCKHCWCYNKCKNU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=NC=CN1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















